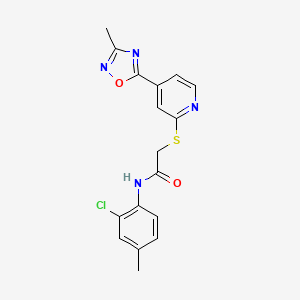

N-(2-chloro-4-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-10-3-4-14(13(18)7-10)21-15(23)9-25-16-8-12(5-6-19-16)17-20-11(2)22-24-17/h3-8H,9H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOBHHAOJIEARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 364.89 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The mechanism of action includes:

- Inhibition of Enzymes : Compounds with 1,3,4-oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Cytotoxicity : The cytotoxic effects of oxadiazole derivatives have been demonstrated through various assays. For instance, compounds with similar structures have shown IC values ranging from 1.61 to 1.98 µg/mL against cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies:

- Bacterial Inhibition : Similar thiazole and oxadiazole derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Chlorine | Enhances lipophilicity and bioavailability |

| Oxadiazole Ring | Critical for anticancer activity |

| Pyridine Substituents | Influence on enzyme inhibition |

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that introducing a methyl group at position 3 significantly increased cytotoxicity against breast cancer cells. The compound this compound was among those tested and showed promising results in inhibiting cell growth.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of thiazole derivatives, N-(2-chloro-4-methylphenyl)-2-thioacetamide derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine derivative in ethanol using sodium acetate as a base (85% yield) .

- Key Differences: Substituents: The target compound features a 2-chloro-4-methylphenyl group versus a 4-chlorophenyl group in Compound 2. The latter also incorporates styryl and cyano groups on the pyridine ring, which increase steric bulk and π-conjugation. Heterocycle: The oxadiazole ring in the target compound replaces the styryl-cyano system, likely enhancing metabolic stability due to reduced oxidation susceptibility .

- Physicochemical Impact : Compound 2’s extended conjugation may improve UV absorption but reduce solubility compared to the oxadiazole-containing target compound.

2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

- Structure : Features a 1,2,4-triazole ring instead of oxadiazole, with an allyl substituent and a pyridine moiety .

- Bioactivity: Triazole derivatives are often associated with antimicrobial and anticancer activities, whereas oxadiazoles are prioritized in kinase inhibition due to stronger hydrogen-bonding capabilities .

N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Modifications : Ethyl groups on both the phenyl and triazole rings enhance lipophilicity, favoring membrane permeability .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- The target compound’s 2-chloro-4-methylphenyl group increases logP compared to 4-chlorophenyl analogs, favoring CNS penetration but risking aqueous solubility limitations .

- Oxadiazole’s polarity may mitigate solubility issues relative to triazole derivatives .

Stability and Metabolic Resistance

- The 1,2,4-oxadiazole ring resists enzymatic degradation better than triazoles, which are prone to oxidation at allyl or ethyl substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thioether Linkage Formation : React 2-mercaptopyridine derivatives with α-chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetone) to form the thioacetamide bond. This step often requires reflux for 6–8 hours to achieve optimal yields .

Oxadiazole Ring Construction : Cyclize precursor nitrile or thiosemicarbazide derivatives using dehydrating agents (e.g., POCl₃) or microwave-assisted methods to form the 1,2,4-oxadiazole moiety .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (ethyl acetate/hexane gradients).

Q. How can the molecular structure of this compound be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl rings), methyl groups (δ 2.1–2.6 ppm), and thioacetamide signals (δ 3.8–4.2 ppm for SCH₂). The oxadiazole ring typically lacks protons but contributes to deshielding effects on adjacent carbons .

- HRMS : Confirm molecular weight (C₂₁H₁₈ClN₃O₂S; calculated [M+H]⁺: 436.0825) with <1 ppm error.

- FT-IR : Validate the thioacetamide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide linkage formation?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity of the mercaptopyridine .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation.

- Temperature Control : Reflux at 60–70°C balances reaction rate and side-product minimization. Post-reaction quenching with ice-water improves crystallization of the product .

- Data Contradiction Analysis : Discrepancies in reported yields (40–75%) may arise from trace moisture interfering with the base (K₂CO₃). Pre-drying solvents and reagents under molecular sieves is critical .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro on the phenyl ring) to isolate contributions to bioactivity. For example, the 3-methyl-1,2,4-oxadiazol-5-yl group may enhance binding to kinase targets compared to bulkier substituents .

- Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., cell line specificity, incubation time). For instance, discrepancies in IC₅₀ values against EGFR may stem from varying ATP concentrations in kinase assays .

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the thioacetamide bond (~50% degradation expected at 48 hours) .

- Photostability : Expose solid and dissolved samples to UV light (254 nm) for 6–12 hours. Oxadiazole rings are prone to photolytic cleavage, requiring amber glass storage .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The methyl group on the oxadiazole may reduce metabolic liability compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.